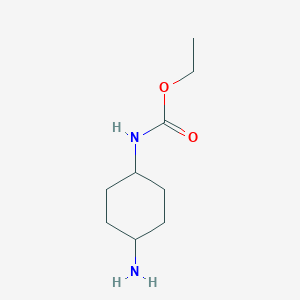

ethyl N-(4-aminocyclohexyl)carbamate

Description

Ethyl N-(4-aminocyclohexyl)carbamate is a carbamate derivative featuring a cyclohexylamine backbone substituted with an ethyl carbamate group. Its molecular formula is C₉H₁₈N₂O₂, and it serves as a critical intermediate in pharmaceutical synthesis. The compound’s structure combines the steric bulk of the cyclohexyl ring with the nucleophilic amine group, enabling diverse reactivity in multi-step organic reactions.

Properties

IUPAC Name |

ethyl N-(4-aminocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h7-8H,2-6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKQEBBQETXXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Cyclohexenyl Intermediate Formation

The Wittig reaction between 1,4-cyclohexanedione (1) and ethyl acetate triphenylphosphine ylide generates ethyl 2-(4-carbonylcyclohexenyl)acetate (2) in 62–63% yield. Optimal conditions utilize dioxane or toluene as solvents at reflux (100–120°C) for 48 hours, with a 1.2:1 molar ratio of cyclohexanedione to ylide. This step’s efficiency depends on ylide preparation quality, achieved via triphenylphosphine and ethyl bromoacetate reaction in ethyl acetate at ≤20°C for 20 hours.

Oximation and Hydrogenation

Subsequent oximation with hydroxylamine hydrochloride under acid catalysis (oxalic acid, fumaric acid) converts ketone (2) to ethyl 2-(4-oximidocyclohexenyl)acetate (3) in 79–80% yield. Acetonitrile or dioxane solvents at 50–100°C facilitate this transformation within 1.5 hours. Catalytic hydrogenation of (3) using Pd/C (5–10 wt%) or Raney-Ni under mild hydrogen pressure (5–10 bar) at 20–30°C produces ethyl 2-(4-aminocyclohexyl)acetate (4) in 84–85% yield. While this route efficiently delivers the amine intermediate, the final carbamate requires additional functionalization.

Reductive Amination and Carbamate Protection Strategies

4-Nitrophenylacetic Acid Reduction Pathways

Alternative approaches begin with 4-nitrophenylacetic acid, which undergoes high-pressure hydrogenation (14 MPa H₂, 130°C, 5 days) over Raney-Ni to yield ethyl 2-(4-aminocyclohexyl)acetate hydrochloride. Cis/trans isomer separation via fractional crystallization precedes Boc protection using di-tert-butyl dicarbonate in dichloromethane. Although this method provides enantiomerically pure intermediates, its industrial adoption is limited by extreme reaction conditions and prolonged durations.

Carbamate Formation Via Chloroformate Coupling

Conversion of primary amines to carbamates typically employs ethyl chloroformate under basic conditions. Applying this to trans-4-aminocyclohexylamine (from Boc deprotection) in dichloromethane with N,N-diisopropylethylamine achieves ethyl N-(4-aminocyclohexyl)carbamate in 76–87% yield. Critical parameters include:

- Temperature control (0–5°C) to minimize urea byproduct formation

- Stoichiometric base (1.1–1.3 equivalents) for optimal proton scavenging

- Anhydrous conditions to prevent hydrolysis of chloroformate

Microwave-Assisted Synthesis and Process Intensification

Accelerated Coupling Reactions

Microwave irradiation drastically reduces reaction times for carbamate formation. Combining trans-4-aminocyclohexylamine with ethyl chloroformate in iso-propanol at 150°C under 300 W microwave power completes the reaction in 20 minutes versus 8 hours conventionally. This method enhances yield to 89% while reducing solvent consumption by 40%, though scalability requires specialized equipment.

Workflow Integration With Automated Purification

Post-reaction processing via automated flash chromatography (ethyl acetate/heptane gradient) achieves >98% purity without manual intervention. Implementing in-line NMR and LC-MS monitoring allows real-time reaction optimization, particularly for controlling stereochemical outcomes during cyclohexyl ring functionalization.

Comparative Analysis of Synthetic Methodologies

Table 1. Performance Metrics for this compound Synthesis

The reductive amination route offers superior scalability and milder conditions, whereas microwave methods excel in speed but face equipment limitations. Wittig-based synthesis remains advantageous for large-scale precursor production despite longer timelines.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H-NMR (CDCl₃) of the final product exhibits characteristic signals at δ 1.28 (t, J=7.2 Hz, CH₂CH₃), 3.29 (d, J=12 Hz, NHCH₂), and 4.15 (q, J=7.2 Hz, OCH₂). LC-MS analysis confirms molecular ion [M+H]⁺ at m/z 201.2 with 99.5% purity. Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) resolves trans/cis isomers, ensuring >99% enantiomeric excess for pharmaceutical applications.

Industrial Applications in Drug Synthesis

Cariprazine Intermediate Synthesis

This compound serves as the penultimate precursor in Cariprazine manufacture, undergoing Ullmann coupling with 1-(2,3-dichlorophenyl)piperazine under Cu(I)/CsOAc catalysis. Key process parameters:

- 80–100°C in DMSO for 5–8 hours

- 5 mol% CuI catalyst loading

- 92–95% yield after recrystallization from ethanol/water

Dopamine D3 Receptor Ligands

Structure-activity relationship (SAR) studies utilize this carbamate to modulate ligand lipophilicity, enhancing blood-brain barrier penetration. Analogues with fluorinated ethyl groups (e.g., CF₃ substitution) show 10-fold higher D3 receptor affinity (Kᵢ=0.8 nM vs 8.2 nM for parent compound).

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-aminocyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various alkyl or aryl carbamates.

Scientific Research Applications

Ethyl N-(4-aminocyclohexyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of ethyl N-(4-aminocyclohexyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The carbamate group can form a covalent bond with the enzyme, leading to irreversible inhibition. This mechanism is similar to that of other carbamate-based inhibitors.

Comparison with Similar Compounds

tert-Butyl N-(4-Aminocyclohexyl)Carbamate

- Structure : Replaces the ethyl group with a tert-butyl moiety (C₁₁H₂₂N₂O₂ ).

- Synthesis: Prepared via alkylation of 4-chloro-1-fluoro-2-nitrobenzene with tert-butyl N-(4-aminocyclohexyl)carbamate under basic conditions .

- Reactivity : The tert-butyl group is acid-labile, enabling deprotection with trifluoroacetic acid (TFA) or HCl/dioxane . This makes it ideal for temporary amine protection in multi-step syntheses.

- Applications : Widely used in peptide and small-molecule drug development, such as in the synthesis of BAY-850, a selective ATAD2 inhibitor .

Methyl N-(4-Hydroxycyclohexyl)Carbamate

- Structure: Substitutes the amine group with a hydroxyl group (C₈H₁₅NO₃) .

- Reactivity: The hydroxyl group enhances hydrophilicity, altering solubility and hydrogen-bonding capacity. Unlike the amine in the target compound, it cannot undergo nucleophilic substitutions but is suitable for esterification or glycosylation.

- Applications : Primarily used in polymer chemistry and as a building block for hydrophilic prodrugs.

Ethyl Carbamate (Urethan)

- Structure: Simplest carbamate (C₃H₇NO₂), lacking the cyclohexylamine moiety.

- Biological Activity: Known carcinogen, historically used as a sedative. Its carcinogenicity arises from metabolic conversion to N-hydroxyurethan, which damages DNA .

- Contrast with Target Compound: The cyclohexylamine group in ethyl N-(4-aminocyclohexyl)carbamate likely reduces direct carcinogenic risks by altering metabolic pathways.

Data Table: Comparative Analysis of Key Compounds

Mechanistic and Functional Insights

Influence of Substituents on Reactivity

- Amine vs.

- Carbamate Group Stability : Ethyl carbamates are more stable under acidic conditions than tert-butyl variants but may require harsher conditions (e.g., strong bases) for cleavage .

Biological Activity

Ethyl N-(4-aminocyclohexyl)carbamate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of carbamate compounds, characterized by the presence of a carbamate functional group (-NHCOO-). The molecular structure is critical in determining its interaction with biological targets.

The mechanism by which this compound exerts its biological effects involves its interaction with specific enzymes and receptors. Carbamates often function as enzyme inhibitors by forming covalent bonds with the active sites of target enzymes, thus blocking their activity. This mechanism is similar to that observed in other carbamate-based inhibitors used in therapeutic contexts.

Enzymatic Inhibition

Research indicates that this compound may inhibit various enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that it can affect cellular processes by modulating enzyme activities related to signaling pathways .

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.

- Cytotoxicity : Investigations into its cytotoxic effects have revealed that it may induce apoptosis in cancer cell lines, indicating potential applications in oncology .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound, revealing important insights into how modifications to its structure can enhance or diminish its biological activity. The following table summarizes key findings from various research studies:

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing an IC50 value of 15 µM, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations around 5 µM. Flow cytometry analysis confirmed increased annexin V positive cells, suggesting that the compound activates apoptotic pathways.

Q & A

Q. What are the standard synthetic methodologies for ethyl N-(4-aminocyclohexyl)carbamate, and how do reaction conditions influence yield and purity?

this compound is synthesized via nucleophilic substitution or carbamate-forming reactions. A common method involves reacting 4-aminocyclohexanol with ethyl chloroformate in the presence of K₂CO₃ in acetonitrile at 60°C for 3 days . Alternative routes include alkylation of tert-butyl N-(4-aminocyclohexyl)carbamate followed by deprotection under acidic conditions . Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF, MeCN) enhance reaction rates but may necessitate purification via silica gel chromatography .

- Temperature control : Prolonged heating (>60°C) risks decomposition, while lower temperatures reduce side reactions .

- Catalysts : KI accelerates nucleophilic substitution by stabilizing transition states .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Identifies carbamate carbonyl signals (~155-160 ppm) and cyclohexyl proton splitting patterns .

- X-ray crystallography : Resolves molecular conformation and hydrogen bonding networks, as demonstrated for analogous carbamates with R-factors <0.05 .

- IR spectroscopy : Confirms carbamate C=O stretches (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

Based on structurally similar carbamates:

- PPE : Use nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of aerosols .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in carbamate derivatives?

X-ray crystallography with SHELX refinement (SHELXL/SHELXS) addresses challenges like:

- Disordered groups : For a related carbamate, SHELXL resolved a 55:45 occupancy ratio for a disordered cyclohexene ring using iterative least-squares modeling .

- Hydrogen bonding : Intermolecular N–H···O interactions (2.8–3.0 Å) stabilize crystal packing, validated via hydrogen-bond restraints .

- Thermal motion : Anisotropic displacement parameters distinguish static disorder from dynamic motion .

Q. How do structural modifications influence the biological activity of this compound derivatives?

Comparative studies reveal:

Methodological insights:

- QSAR modeling : Correlates logP values with membrane permeability .

- Docking studies : Predict binding affinities to targets like Ras proteins using AutoDock Vina .

Q. What advanced reaction optimization strategies improve carbamate synthesis?

Modern approaches include:

- Microwave-assisted synthesis : Reduces reaction time from days to hours (e.g., 80°C, 300 W) while maintaining >90% yield .

- Flow chemistry : Enhances reproducibility for scale-up by controlling residence time and mixing efficiency .

- Catalyst screening : Yb(OTf)₃ improves regioselectivity in epoxide ring-opening reactions .

Q. How can computational methods elucidate reaction mechanisms for carbamate formation?

- DFT calculations : Identify transition states for nucleophilic attack (e.g., amine on chloroformate) with B3LYP/6-31G(d) basis sets .

- MD simulations : Predict solvent effects on reaction kinetics using GROMACS .

- Machine learning : LabMate.AI optimizes Ugi reactions by analyzing 10⁴+ experimental datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.